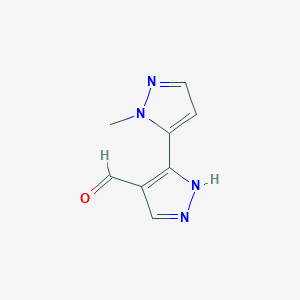

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach includes the use of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed

Oxidation: 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can act as selective androgen receptor modulators (SARMs), which are particularly useful in treating androgen-dependent cancers such as prostate cancer . The compound's ability to modulate androgen receptors suggests potential therapeutic applications in oncology.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. Pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized and tested for their efficacy against various weeds. For example, derivatives demonstrated effective inhibition of barnyard grass with low application rates, indicating their potential as environmentally friendly herbicides .

Applications in Agrochemicals

The versatility of pyrazole-containing compounds has led to their incorporation into agrochemicals. Their ability to undergo multidirectional transformations allows for the development of diverse structures that can target specific agricultural needs. The following table summarizes some key applications:

| Application Area | Description | Example Compounds |

|---|---|---|

| Herbicides | Effective against various weed species; low toxicity to crops | Pyrazosulfuron, Azimsulfuron |

| Pesticides | Targeting specific pests with minimal environmental impact | Benzofenap, Pyrazolate |

| Plant Growth Regulators | Enhancing crop yield and resilience | Various pyrazole derivatives |

Case Study on Anticancer Activity

A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of novel pyrazole derivatives for anticancer activity. The findings indicated that certain derivatives exhibited potent activity against prostate cancer cell lines, highlighting their potential as therapeutic agents .

Case Study on Herbicidal Efficacy

In another study focused on agrochemical applications, researchers synthesized several pyrazole derivatives and tested them for herbicidal activity against common agricultural weeds. Results showed that specific compounds had an EC50 value significantly lower than commercial herbicides, suggesting they could serve as effective alternatives in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid .

- 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide .

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its dual pyrazole rings and aldehyde functional group make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Biologische Aktivität

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Structural Information

The molecular formula of this compound is C8H8N4O. Its structural representation can be summarized as follows:

- Molecular Formula : C8H8N4O

- SMILES : CN1C(=CC=N1)C2=C(C=NN2)C=O

- InChIKey : WEXUUKWXZXBUIK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. Although specific synthetic routes for this compound are not extensively documented, similar compounds in the pyrazole class have been synthesized using methods such as Vilsmeier-Haack reactions and condensation reactions with aldehydes or carboxylic acids.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapeutics. The following findings summarize its anticancer properties:

- Cell Line Inhibition : Compounds with similar structures have demonstrated significant inhibition of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. For example, a related pyrazole derivative exhibited an IC50 value of 49.85 μM against A549 cells, indicating substantial cytotoxicity .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Pyrazole Derivative | MDA-MB-231 | 49.85 |

| Related Pyrazole Derivative | HepG2 | TBD |

Antimicrobial Activity

In addition to anticancer properties, pyrazole compounds have been evaluated for their antimicrobial activities. For instance:

- Minimum Inhibitory Concentration (MIC) : Some pyrazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. MIC values ranging from 0.22 to 0.25 μg/mL were reported for certain active derivatives .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 0.22 |

| Pyrazole Derivative B | E. coli | TBD |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in both anticancer and antimicrobial applications:

- Anticancer Study : A study synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against breast cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of several pyrazole derivatives against common bacterial strains. The study concluded that certain modifications to the pyrazole structure significantly improved antibacterial activity .

Eigenschaften

IUPAC Name |

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUUKWXZXBUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.